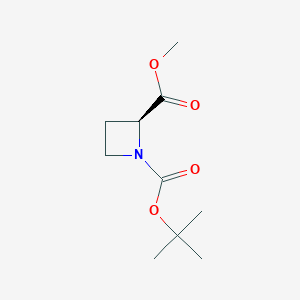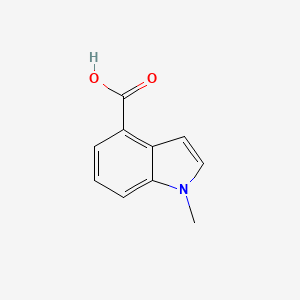
1-methyl-1H-indole-4-carboxylic acid
Vue d'ensemble
Description
1-Methyl-1H-indole-4-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
This compound is a solid powder with a molecular weight of 175.19 . It has a boiling point of 243-245°C .Applications De Recherche Scientifique
Synthesis of Constrained Tryptophan Derivatives
1-Methyl-1H-indole-4-carboxylic acid has been used in the synthesis of novel 3,4-fused tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives, synthesized by Horwell et al. (1994, 1995), feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994), (Horwell et al., 1995).
Fungal Metabolites
1H-indole-3-carboxylic acid, a related compound, has been isolated from the basidiomycete Aporpium caryae by Levy et al. (2000). The structural elucidation of this compound was achieved through spectroscopic methods, highlighting its potential as an antifungal metabolite (Levy et al., 2000).
Molecular Docking Studies
Ganga Reddy et al. (2022) synthesized a series of 1H-indole-2-carboxylic acids, using them as core compounds in molecular docking studies to predict binding interactions with the target protein EGFR. This emphasizes the compound's significance in designing molecules for specific protein interactions (Ganga Reddy et al., 2022).
Crystal Structure Analysis
Mao (2011) investigated 3-Carboxymethyl-1H-indole-4-carboxylic acid, analyzing its crystal structure. This study revealed important hydrogen bonding patterns, contributing to the understanding of molecular interactions in the crystalline state (Mao, 2011).
Selective Glycine-Site NMDA Receptor Antagonists
Baron et al. (2005) utilized derivatives of indole carboxylic acids to synthesize potent selective glycine-site NMDA receptor antagonists. This highlights the compound's role in the development of neuroactive drugs (Baron et al., 2005).
Safety and Hazards
1-Methyl-1H-indole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Orientations Futures
Indole derivatives, including 1-methyl-1H-indole-4-carboxylic acid, have significant potential in medicinal chemistry due to their physiological activity, which includes anticancer, antimicrobial, antiviral, anti-inflammatory activities, and more . Future research may focus on developing new indole derivatives with improved biological activity .
Mécanisme D'action
Target of Action
Indole derivatives, a category to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
1-methyl-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes in the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the aryl hydrocarbon receptor (AHR) signaling pathway, which plays a critical role in regulating gene expression and cellular responses to environmental toxins . By interacting with AHR, this compound can alter the expression of genes involved in detoxification processes, inflammation, and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an agonist or antagonist for specific receptors, leading to the activation or inhibition of downstream signaling pathways. For instance, this compound has been shown to bind to the AHR, inducing its activation and subsequent translocation to the nucleus . This activation leads to the dimerization of AHR with the aryl hydrocarbon receptor nuclear translocator (ARNT), resulting in the transcriptional activation of target genes involved in xenobiotic metabolism and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolites can have different biological activities, affecting the overall outcome of the compound’s effects on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or conjugated metabolites . These metabolic transformations can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability. For example, indole derivatives have been shown to interact with organic anion transporters, facilitating their uptake and distribution in various tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and energy metabolism . These localization patterns can provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
1-methylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPJJUHCLDXVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566591 | |
| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90924-06-4 | |
| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)
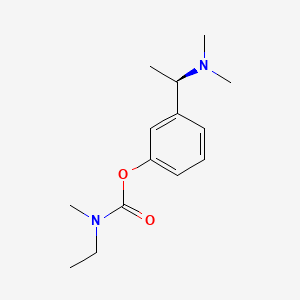

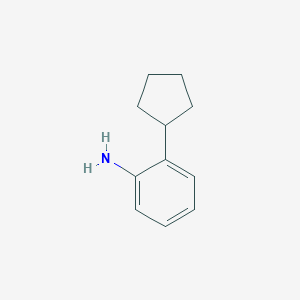

![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)


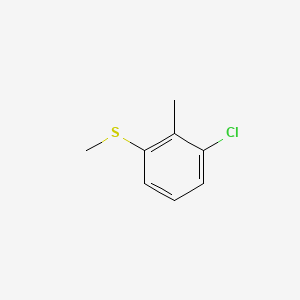
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)

